molecular formula C29H22ClN3O3S2 B2991864 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride CAS No. 1215642-59-3

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride

Cat. No.: B2991864
CAS No.: 1215642-59-3
M. Wt: 560.08
InChI Key: KAPJVEVTVLXEER-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole ring fused to a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted with a 6-methyl group and linked to a 3-oxo-3H-benzo[f]chromene-2-carboxamide moiety. The hydrochloride salt formulation improves solubility, a common strategy for optimizing bioavailability in drug development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S2.ClH/c1-32-13-12-18-24(15-32)37-28(25(18)27-30-21-8-4-5-9-23(21)36-27)31-26(33)20-14-19-17-7-3-2-6-16(17)10-11-22(19)35-29(20)34;/h2-11,14H,12-13,15H2,1H3,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPJVEVTVLXEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting its application as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N2O2S3·HCl, with a molecular weight of approximately 450.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a benzo[d]thiazole moiety and a chromene structure.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC24H22N2O2S3·HCl
Molecular Weight450.6 g/mol
IUPAC NameThis compound
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4

Inhibition of APE1

Research has demonstrated that compounds related to this compound exhibit significant inhibition of APE1. APE1 plays a crucial role in the base excision repair pathway and is implicated in cancer cell survival and resistance to chemotherapeutics.

Key Findings:

  • Potency : The compound exhibits low micromolar activity against purified APE1 enzyme and demonstrates similar efficacy in cellular assays using HeLa cells .
  • Synergistic Effects : It has been shown to potentiate the cytotoxic effects of alkylating agents such as temozolomide and methylmethane sulfonate (MMS), leading to increased accumulation of apurinic sites in DNA .
  • ADME Profile : The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents on the benzothiazole and chromene rings affect APE1 inhibition potency.

Table 2: SAR Insights

Compound VariantAPE1 Inhibition Potency (µM)Comments
Original CompoundLow single-digitEffective against APE1
Benzothiazole DerivativeHigher than originalEssential for interaction with APE1
Chromene ModificationReduced potencyIndicates importance of chromene structure

Case Studies

A study conducted on analogs of the compound revealed that modifications to the thiazole and chromene components can enhance or reduce biological activity. For instance, certain derivatives showed increased potency against APE1 while maintaining low cytotoxicity in non-cancerous cells .

Comparison with Similar Compounds

Table 1: Substituent Effects on Core Scaffold

Position Substituent Compound Example Key Impact Evidence
6 Methyl Target compound Metabolic stability
6 Isopropyl APE1 inhibitor (compound 3) Enhanced APE1 inhibition (IC₅₀ ~µM)
6 Ethyl CAS 1329961-40-1 Moderate lipophilicity
6 Benzyl CAS 1329894-90-7 Hydrophobic binding interactions

Carboxamide Moiety Variations

The carboxamide group attached to the thienopyridine core determines target specificity:

  • 3-Oxo-3H-benzo[f]chromene-2-carboxamide (target compound): The benzo[f]chromene system introduces planar aromaticity, which may intercalate DNA or inhibit topoisomerases, though direct evidence is lacking.
  • Furan-2-carboxamide (CAS 1329961-40-1, ): The furan ring offers hydrogen-bonding sites, possibly enhancing kinase inhibition .
  • 2-(Thiophen-2-yl)acetamide (CAS 1329894-90-7, ): Thiophene increases sulfur-mediated interactions, useful in targeting cysteine-rich enzymes .

Table 2: Carboxamide Group Comparisons

Carboxamide Type Compound Example Functional Advantage Evidence
3-Oxo-3H-benzo[f]chromene-2-carboxamide Target compound DNA interaction potential N/A
2,4-Dimethoxybenzamide CAS 1330037-91-6 Improved solubility
Furan-2-carboxamide CAS 1329961-40-1 Hydrogen-bonding capability
2-(Thiophen-2-yl)acetamide CAS 1329894-90-7 Sulfur-mediated binding

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